disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate
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Overview
Description
Disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate is a chemical compound with the molecular formula C6H11Na2O9P. It is a disodium salt of a phosphorylated sugar derivative. This compound is often used in biochemical and physiological research due to its involvement in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate typically involves the phosphorylation of a sugar derivative. One common method is the phosphorylation of glucose derivatives using phosphoric acid or its derivatives under controlled pH conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process includes the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often obtained as a hydrate, which is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: It can be reduced to form dephosphorylated sugar derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated sugar derivatives, which are useful in different biochemical applications .
Scientific Research Applications
Disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is involved in metabolic studies and enzyme kinetics.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Mechanism of Action
The mechanism of action of disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate involves its role as a phosphorylated sugar derivative. It participates in various metabolic pathways by acting as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. These reactions are crucial for energy transfer and signal transduction in cells .
Comparison with Similar Compounds
Similar Compounds
Fructose 6-phosphate disodium salt: Another phosphorylated sugar derivative with similar biochemical properties.
Uridine 5’-diphosphoglucose disodium salt: A compound involved in nucleotide sugar metabolism.
Adenosine triphosphate disodium trihydrate: A nucleotide involved in energy transfer.
Uniqueness
Disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate is unique due to its specific structure and role in metabolic pathways. Its ability to participate in various biochemical reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C₆H₁₁Na₂O₉P·xH₂O |
---|---|
Molecular Weight |
304.1 |
Synonyms |
D-Glucose 6-(Dihydrogen Phosphate) Disodium Salt Hydrate; D-Glucose 6-(Disodium Phosphate) Hydrate; Disodium D-Glucose 6-Phosphate Hydrate; |
Origin of Product |
United States |
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